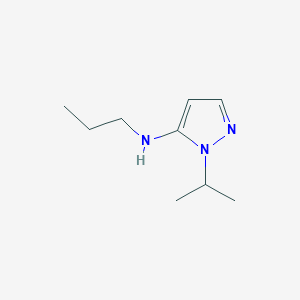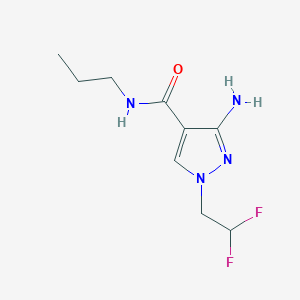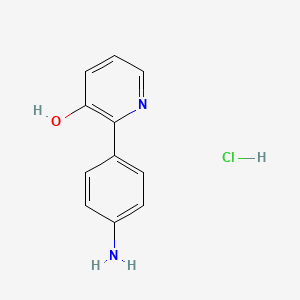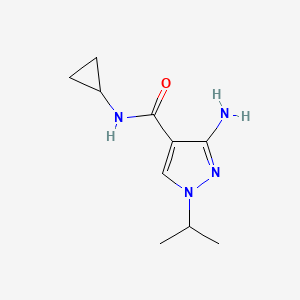![molecular formula C10H11ClF3NO B11733364 (3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733364.png)
(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-アミノ-3-[3-クロロ-5-(トリフルオロメチル)フェニル]プロパン-1-オールは、そのユニークな構造的特徴と潜在的な用途により、さまざまな科学分野で注目を集めているキラル化合物です。アミノ基とヒドロキシル基の両方の官能基に加えて、トリフルオロメチル置換芳香環が存在するため、化学合成や研究のための汎用性の高い分子となっています。
準備方法
合成経路と反応条件
(3S)-3-アミノ-3-[3-クロロ-5-(トリフルオロメチル)フェニル]プロパン-1-オールの合成は、通常、次の手順を伴います。
出発物質: 合成は、3-クロロ-5-(トリフルオロメチル)ベンズアルデヒドや適切なキラルアミンなどの市販の出発物質から始まります。
還元的アミノ化: 重要なステップには、トリ酢酸ナトリウムボロハイドライドなどの還元剤の存在下、3-クロロ-5-(トリフルオロメチル)ベンズアルデヒドとキラルアミンの還元的アミノ化が含まれます。
ヒドロキシル化: 得られた中間体は、水素化ホウ素ナトリウムや過酸化水素などの試薬を使用してヒドロキシル化され、目的の位置にヒドロキシル基が導入されます。
工業生産方法
(3S)-3-アミノ-3-[3-クロロ-5-(トリフルオロメチル)フェニル]プロパン-1-オールの工業生産には、上記の合成経路の最適化されたバージョンが含まれ、スケーラビリティ、コスト効率、環境への配慮に重点を置いています。連続フローリアクターとグリーンケミストリーの原則は、効率を高め、廃棄物を減らすために頻繁に採用されています。
化学反応解析
反応の種類
(3S)-3-アミノ-3-[3-クロロ-5-(トリフルオロメチル)フェニル]プロパン-1-オールは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、クロム酸ピリジニウムなどの酸化剤を使用してカルボニル基に酸化することができます。
還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して対応するアミンに還元できます。
置換: 芳香族塩素は、適切な条件下でアミンやチオールなどの求核剤で置換できます。
一般的な試薬と条件
酸化: ジクロロメタン中のクロム酸ピリジニウム。
還元: テトラヒドロフラン中の水素化リチウムアルミニウム。
置換: 炭酸カリウムなどの塩基の存在下での求核剤。
生成される主な生成物
酸化: 対応するケトンまたはアルデヒドの生成。
還元: 第一アミンの生成。
置換: 置換芳香族誘導体の生成。
科学研究における用途
(3S)-3-アミノ-3-[3-クロロ-5-(トリフルオロメチル)フェニル]プロパン-1-オールは、科学研究においてさまざまな用途があります。
化学: 複雑な有機分子や医薬品を合成するためのビルディングブロックとして使用されます。
生物学: 酵素メカニズムやタンパク質-リガンド相互作用を研究するための生化学プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療的特性について調査されています。
産業: 農薬や特殊化学品の開発に使用されます。
化学反応の分析
Types of Reactions
(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic chlorine can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the primary amine.
Substitution: Formation of substituted aromatic derivatives.
科学的研究の応用
(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用機序
(3S)-3-アミノ-3-[3-クロロ-5-(トリフルオロメチル)フェニル]プロパン-1-オールの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物のアミノ基とヒドロキシル基により、標的タンパク質と水素結合や静電的相互作用を形成し、その活性を調節し、目的の生物学的効果をもたらします。
類似化合物の比較
類似化合物
(3S)-3-アミノ-3-[3-クロロ-5-(トリフルオロメチル)フェニル]プロパン-2-オール: 類似の構造をしていますが、ヒドロキシル基が異なる位置にあります。
(3S)-3-アミノ-3-[3-クロロ-5-(トリフルオロメチル)フェニル]ブタン-1-オール: 類似の構造をしていますが、炭素鎖が長く伸びています。
独自性
(3S)-3-アミノ-3-[3-クロロ-5-(トリフルオロメチル)フェニル]プロパン-1-オールでは、トリフルオロメチル置換芳香族環とアミノ基とヒドロキシル基の特定の位置の組み合わせが独特であり、他の類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-ol: Similar structure but with a hydroxyl group at a different position.
(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]butan-1-ol: Similar structure but with an extended carbon chain.
Uniqueness
The unique combination of the trifluoromethyl-substituted aromatic ring and the specific positioning of the amino and hydroxyl groups in (3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol distinguishes it from other similar compounds
特性
分子式 |
C10H11ClF3NO |
|---|---|
分子量 |
253.65 g/mol |
IUPAC名 |
(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11ClF3NO/c11-8-4-6(9(15)1-2-16)3-7(5-8)10(12,13)14/h3-5,9,16H,1-2,15H2/t9-/m0/s1 |
InChIキー |
JOABSOKAJCLWFR-VIFPVBQESA-N |
異性体SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)[C@H](CCO)N |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733288.png)
![N-[(3,5-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733303.png)
![3-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol](/img/structure/B11733307.png)


![1-(difluoromethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11733314.png)


![5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B11733336.png)
![1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11733344.png)



![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733360.png)
